

Spectroscopic and Methodological Profile of 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Piperidin-1-ylmethyl)aniline

Cat. No.: B035437

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chemical compound **2-(Piperidin-1-ylmethyl)aniline** (CAS No. 19577-83-4). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on the characterization of this molecule.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **2-(Piperidin-1-ylmethyl)aniline** is not widely available in publicly accessible databases. Chemical suppliers such as Chem-Impex and US Biological Life Sciences confirm its commercial availability and purity, often determined by LCMS or NMR, however, the raw data is not provided.^{[1][2]} This guide compiles available information and provides standardized protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shifts for **2-(Piperidin-1-ylmethyl)aniline** based on its structure.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10-7.20	m	2H	Ar-H
~6.65-6.75	m	2H	Ar-H
~4.0 (broad s)	s	2H	NH ₂
~3.45	s	2H	Ar-CH ₂ -N
~2.40	t, J ≈ 5 Hz	4H	N-(CH ₂) ₂ (Piperidine α)
~1.55	m	4H	-(CH ₂) ₂ - (Piperidine β)
~1.40	m	2H	-CH ₂ - (Piperidine γ)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~145.0	Ar-C-NH ₂
~130.0	Ar-CH
~128.5	Ar-CH
~125.0	Ar-C-CH ₂
~118.5	Ar-CH
~116.0	Ar-CH
~63.0	Ar-CH ₂ -N
~54.5	N-(CH ₂) ₂ (Piperidine α)
~26.0	-(CH ₂) ₂ - (Piperidine β)
~24.0	-CH ₂ - (Piperidine γ)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **2-(Piperidin-1-ylmethyl)aniline** are anticipated as follows.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H Stretch (Primary Amine)
3100-3000	Medium	Aromatic C-H Stretch
2950-2800	Strong	Aliphatic C-H Stretch
1620-1580	Strong	N-H Scissoring / Aromatic C=C Stretch
1500-1400	Medium-Strong	Aromatic C=C Stretch
1350-1250	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-(Piperidin-1-ylmethyl)aniline** (Molecular Formula: C₁₂H₁₈N₂), the expected data is as follows.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
190.15	[M] ⁺ (Molecular Ion)
189.14	[M-H] ⁺
98.09	[C ₆ H ₁₂ N] ⁺ (Piperidinylmethyl fragment)
92.06	[C ₆ H ₆ N] ⁺ (Aniline fragment)

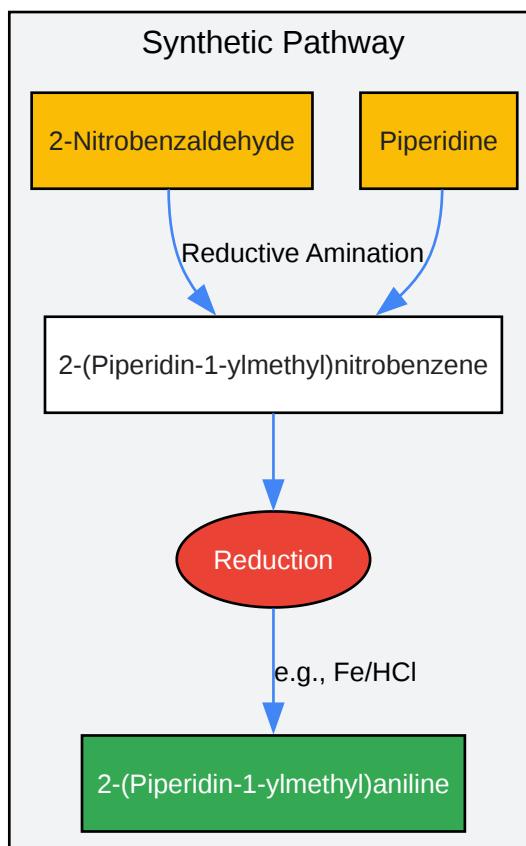
Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of **2-(Piperidin-1-ylmethyl)aniline**.

NMR Spectroscopy Protocol

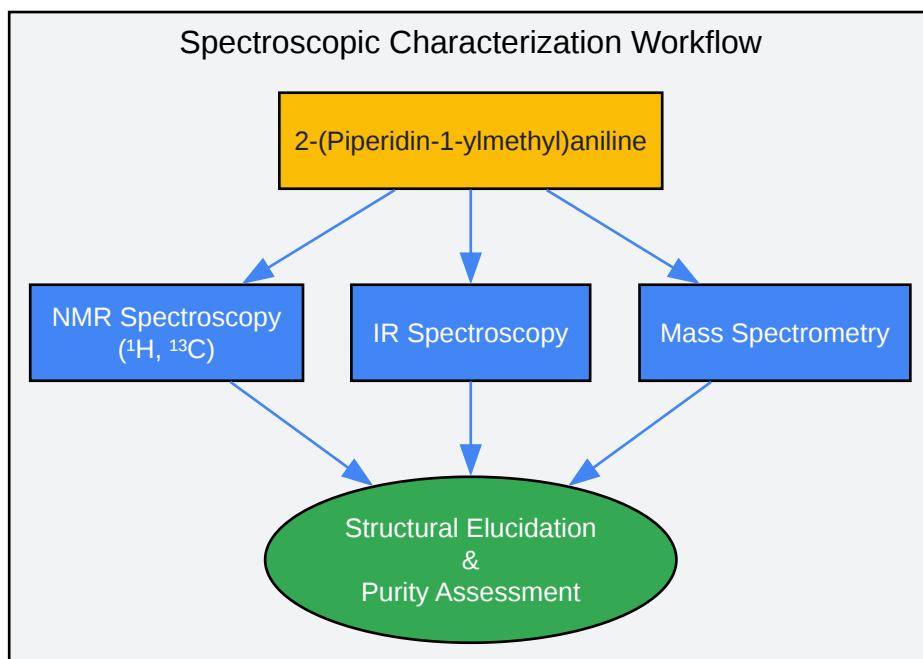
A sample of 5-10 mg of **2-(Piperidin-1-ylmethyl)aniline** is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or higher spectrometer. For ^1H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a 45° pulse angle with a 2-second relaxation delay and proton decoupling is standard. The acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol


Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. For ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$, and data is acquired in positive ion mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C. The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.


Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of **2-(Piperidin-1-ylmethyl)aniline**.

[Click to download full resolution via product page](#)

Caption: A potential synthetic route to **2-(Piperidin-1-ylmethyl)aniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic and Methodological Profile of 2-(Piperidin-1-ylmethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035437#spectroscopic-data-nmr-ir-ms-of-2-piperidin-1-ylmethyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com